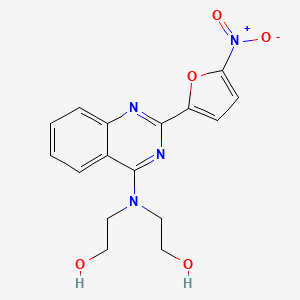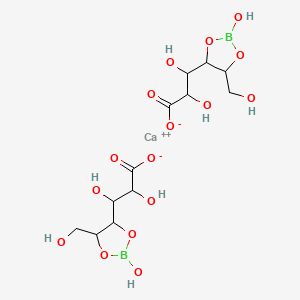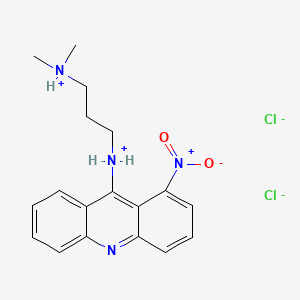![molecular formula C6H7N5 B1218844 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 33376-96-4](/img/structure/B1218844.png)
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and related compounds has been achieved through various methods. One notable synthesis involves the three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone, showcasing the versatility in synthesizing derivatives of this compound (Komykhov et al., 2017). Another approach is the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate under solvent-free conditions in supercritical carbon dioxide, highlighting an eco-friendly synthesis route (Baklykov et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of this compound involves understanding the arrangement and connectivity of its atoms. Techniques such as X-ray diffraction (XRD) and spectroscopic methods (NMR, IR) have been used to characterize the structure of derivatives of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. For instance, a study provided detailed insights into the crystal structure, spectroscopic characterization, and theoretical DFT calculations to elucidate the molecular geometry and electronic properties of a novel derivative (Lahmidi et al., 2019).
Wissenschaftliche Forschungsanwendungen
- Synthesis of Antiviral Drugs
- Field : Pharmaceutical Chemistry
- Application : “5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one” is an intermediate product in the synthesis of the antiviral drug Triazid® .
- Method : This compound was obtained for the first time by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .
- Results : The synthesis process was successful and resulted in the production of the intermediate product for the antiviral drug .
-
Antileishmanial Effects
- Field : Biomedical Research
- Application : This compound has been used in the synthesis of new complexes that have shown antiproliferative in vitro activity against Leishmania infantum and Leishmania braziliensis .
- Method : The compound was used as a ligand to synthesize Cu (II) and Co (II) complexes. These complexes displayed a wide structural diversity and were tested against Leishmania spp .
- Results : The compounds were found to be highly active against L. infantum and L. braziliensis. They had an effect on the energy metabolism of the parasites at the level of the NAD+/NADH balance and the organelle membranes, causing their degradation and cell death .
-
Inhibition of Influenza Virus RNA Polymerase
- Field : Virology
- Application : Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including “5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”, have been found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
- Method : The compound was used in the synthesis of a set of compounds. These compounds were then tested for their ability to inhibit influenza virus RNA polymerase .
- Results : One of the compounds was found to have a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
-
Structural and Magnetic Properties
- Field : Material Science
- Application : This compound has been used as a ligand to synthesize novel multidimensional complexes with diverse topologies and dimensionality .
- Method : The compound was used to synthesize three novel complexes with metallic (II) salts. Each compound showed a different and unusual coordination mode .
- Results : The polynuclear complexes showed weak ferromagnetic and antiferromagnetic behaviour .
-
Potential Therapeutic Targets
- Field : Biomedical Research
- Application : Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including “5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine”, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Method : The compound was used in the synthesis of a set of compounds. These compounds were then tested for their ability to inhibit fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 .
- Results : The compounds were found to have a promising ability to inhibit FABP4 and FABP5 .
-
Inhibition of SARS-CoV-2 Main Protease
- Field : Virology
- Application : Attention has been given to the development of furin inhibitors as a potential therapeutic platform against SARS-CoV-2 infection .
- Method : The compound was used in the synthesis of a set of compounds. These compounds were then tested for their ability to inhibit SARS-CoV-2 main protease .
- Results : The compounds were found to have a promising ability to inhibit SARS-CoV-2 main protease .
Eigenschaften
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHZTJMYPRSTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187001 | |
| Record name | Desdiethyltrapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
33376-96-4 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33376-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desdiethyltrapidil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033376964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desdiethyltrapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)


